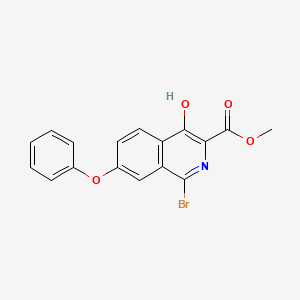

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Vue d'ensemble

Description

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C17H12BrNO4 and a molecular weight of 374.19 g/mol . It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents like ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .

Méthodes De Préparation

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under alkaline conditions . The reaction involves the following steps:

Condensation: 1-bromo-4-hydroxy-7-phenoxyisoquinoline reacts with methyl formate.

Purification: The product is purified through appropriate techniques to obtain the desired compound.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Employed as a dye for staining biological specimens in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as an analytical reagent.

Mécanisme D'action

The mechanism of action of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .

Activité Biologique

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest in biological and medicinal research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 374.19 g/mol. The compound features a bromine atom, hydroxyl group, and phenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, it stabilizes HIFs and enhances the production of erythropoietin (EPO), leading to increased erythropoiesis (red blood cell production) .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular responses to hypoxia, promoting adaptive mechanisms in cells under low oxygen conditions .

Erythropoiesis Stimulation

This compound has been studied for its effects on erythropoiesis. Clinical trials involving its analog, Roxadustat (FG-4592), demonstrated that it effectively corrects anemia in patients with chronic kidney disease (CKD) by stimulating endogenous EPO production .

Case Studies

Several studies have explored the efficacy of this compound:

- Clinical Trials on Anemia : In a Phase 3 clinical trial, Roxadustat was administered to patients with anemia due to CKD. Results indicated significant increases in hemoglobin levels without the need for intravenous iron supplementation .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to enhanced HIF stabilization and increased EPO production in cultured kidney cells .

Research Findings Summary

Propriétés

IUPAC Name |

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJAFZUPPWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.